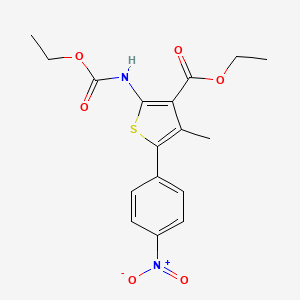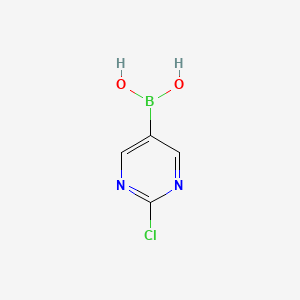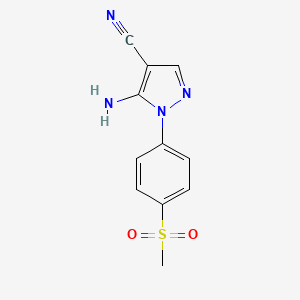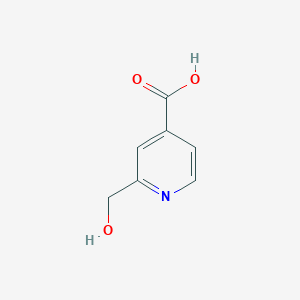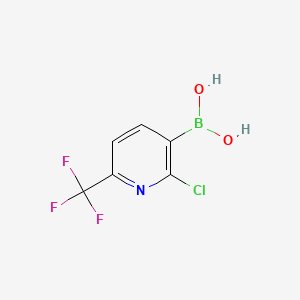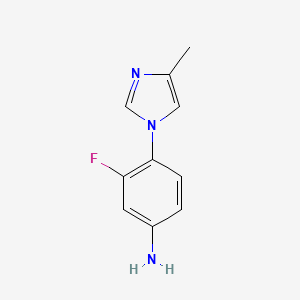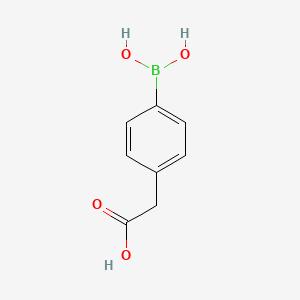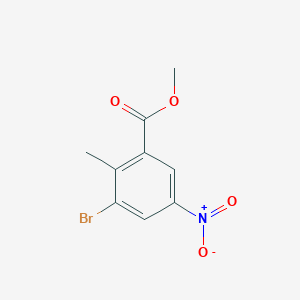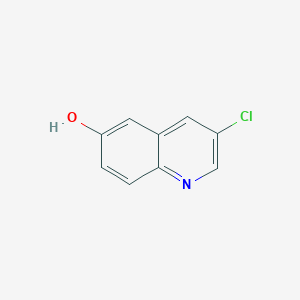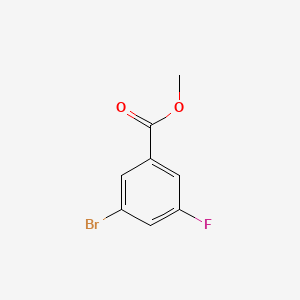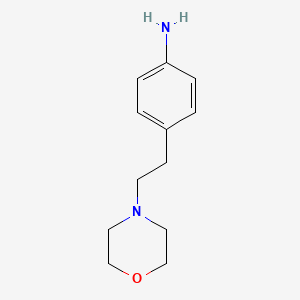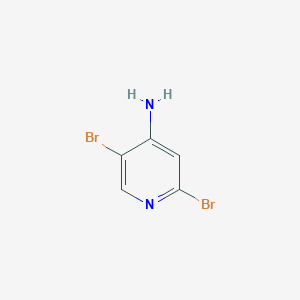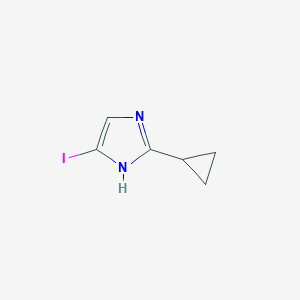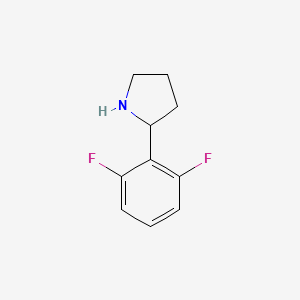
1-Chloroisoquinoline-5-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of isoquinoline, a heterocyclic compound that is widely used in medicinal chemistry. The synthesis of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a complex process that involves several steps.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment Enhancement
1-Chloroisoquinoline-5-carboxylic acid hydrochloride and its derivatives, as part of the broader class of chloroquine (CQ) compounds, have been researched for their potential in enhancing the efficacy of cancer treatment. These compounds are known for inhibiting lysosomal acidification, thereby preventing autophagy—a process cancer cells can exploit for survival under treatment stress. In a study, it was shown that CQ, when combined with chemotherapeutic drugs or radiation, enhances tumor cell killing. This sensitization effect of CQ was observed to occur independently of its autophagy inhibition, suggesting its utility in cancer treatment could extend beyond its known mechanism of action (Maycotte et al., 2012).
Mass Spectrometry in Drug Development
The structural elucidation and characterization of isoquinoline derivatives, including 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, have been advanced through mass spectrometric techniques. This is particularly relevant in the study of compounds with potential as prolylhydroxylase inhibitor drug candidates. Mass spectrometry aids in the analysis of gas-phase reactions of substituted isoquinolines, facilitating the understanding of their behavior and potential applications in drug development (Thevis et al., 2008).
Antimicrobial and Antitubercular Applications
Research into the antimicrobial and antitubercular applications of isoquinoline derivatives has led to the development of novel compounds with significant activity. For example, 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their antitubercular activity. These compounds demonstrated promising results against M. tuberculosis, indicating their potential in treating tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2020).
Neurotransmitter Receptor Antagonism
Compounds derived from 1-Chloroisoquinoline-5-carboxylic acid hydrochloride have also been evaluated for their role in neurotransmitter receptor antagonism. Specifically, derivatives have been studied for their in vitro antagonist activity at the glycine site on the NMDA receptor. This research contributes to the understanding of the conformational and stereochemical requirements necessary for the antagonism of the glycine site, providing insights into potential therapeutic applications for neurological conditions (Carling et al., 1992).
Photolabile Protecting Groups
The development of photolabile protecting groups for carboxylic acids based on derivatives of isoquinoline, such as 8-bromo-7-hydroxyquinoline, illustrates another scientific research application. These groups are designed to have a high sensitivity to multiphoton excitation, making them useful in the controlled release of bioactive molecules in response to light. Such advancements have implications for targeted drug delivery and the precise temporal control of drug activation within biological systems (Fedoryak et al., 2002).
Eigenschaften
CAS-Nummer |
223671-54-3 |
|---|---|
Produktname |
1-Chloroisoquinoline-5-carboxylic acid hydrochloride |
Molekularformel |
C10H7Cl2NO2 |
Molekulargewicht |
244.07 g/mol |
IUPAC-Name |
1-chloroisoquinoline-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H6ClNO2.ClH/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9;/h1-5H,(H,13,14);1H |
InChI-Schlüssel |
APVMHUHJACMXQC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl |
Kanonische SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



